molecular formula C23H26N2O B2768928 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-72-7

2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2768928
CAS RN: 303146-72-7
M. Wt: 346.474
InChI Key: CDDQOPVWPGXQSH-SDNWHVSQSA-N
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Description

The compound “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is a chemical compound with the molecular formula C23H26N2O . It is a complex organic molecule that is likely to be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is complex, with a large aromatic system. The stability of this compound likely comes from the charge delocalization in the aromatic system .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” are not available, alkyl side chains are generally activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” include a molecular weight of 346.465, a density of 1.0±0.1 g/cm3, and a boiling point of 491.4±55.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including derivatives similar in structure or function to the compound of interest, have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds, used to lengthen product shelf life by retarding oxidative reactions, have been found in various environmental matrices and human samples. Toxicity studies have raised concerns regarding hepatic toxicity and endocrine-disrupting effects, leading to recommendations for the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors

Pyridazinone derivatives, such as ABT-963, have been highlighted for their selectivity as COX-2 inhibitors, demonstrating promising anti-inflammatory and analgesic properties without the side effects commonly associated with NSAIDs. These findings underscore the therapeutic potential of pyridazinone derivatives in treating conditions associated with inflammation and pain (Asif, 2016).

Coumarins: Bioactive Compounds with Therapeutic Potential

Coumarins, which share a benzene and pyrone ring system similar to the query compound, exhibit a broad spectrum of bioactivities including antitumor, anti-inflammation, and antiviral effects. Research into coumarins and their derivatives has been conducive to the rational design of more active and less toxic agents, providing insights into the structure-activity relationships that govern their bioactivities (Zhu & Jiang, 2018).

Chromones and Derivatives as Radical Scavengers

Studies on chromones, compounds related to the query chemical structure, have revealed their significant antioxidant potential. These natural occurring compounds and their derivatives are associated with a range of biological activities beneficial for cell protection against various diseases. The review emphasizes the importance of certain structural features for their radical scavenging activity (Yadav et al., 2014).

properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDQOPVWPGXQSH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone

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